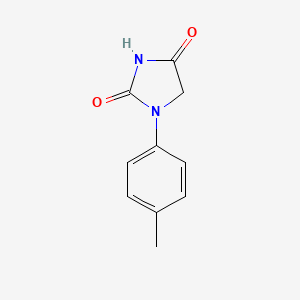

1-(4-Methylphenyl)imidazolidine-2,4-dione

Description

The exact mass of the compound 1-(4-methylphenyl)-2,4-imidazolidinedione is 190.074227566 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methylphenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLFIALFVCLGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353936 | |

| Record name | 1-(4-methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32549-31-8 | |

| Record name | 1-(4-methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione

The following technical guide details the synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)hydantoin).

Executive Summary & Strategic Analysis

The synthesis of 1-substituted hydantoins presents a specific regiochemical challenge distinct from the more common 3-substituted or 5,5-disubstituted variants (e.g., Phenytoin).[1]

-

The Isomer Trap: A common error in hydantoin synthesis is the reaction of an aryl isocyanate with an amino acid (the Urech synthesis). While efficient, this route thermodynamically favors the 3-aryl isomer due to the cyclization mechanism of the intermediate ureido acid.

-

The Correct Pathway: To selectively synthesize the 1-(4-methylphenyl) isomer, the aromatic ring must be attached to the amine nitrogen before the formation of the hydantoin ring. Consequently, the N-arylglycine route is the "Gold Standard" for chemical fidelity and scale-up potential.

Retrosynthetic Analysis

The target molecule is deconstructed into two primary precursors: p-Toluidine and Chloroacetic acid (or Glyoxylic acid), followed by a cyclization agent (Urea).[1]

Figure 1: Retrosynthetic logic flow ensuring N1-regioselectivity.

Primary Protocol: The N-Arylglycine Fusion Method

Mechanism: Nucleophilic substitution followed by thermal condensation. Suitability: High purity, scalable, avoids isomer mixtures.[1]

Phase 1: Synthesis of N-(4-Methylphenyl)glycine

This intermediate fixes the aryl group to the correct nitrogen atom.

Reagents:

-

p-Toluidine (1.0 eq)[1]

-

Chloroacetic acid (1.1 eq)[1]

-

Sodium Acetate (anhydrous) or NaOH[1]

-

Water/Ethanol solvent system[2]

Protocol:

-

Preparation: In a 500 mL round-bottom flask, dissolve 0.1 mol of chloroacetic acid in 50 mL of water. Neutralize carefully with solid sodium carbonate until pH ~7.

-

Addition: Add 0.1 mol of p-toluidine and 0.1 mol of sodium acetate.

-

Reaction: Reflux the mixture for 4–6 hours. The solution may darken; this is normal.

-

Workup: Cool the reaction mixture to 4°C. The N-(p-tolyl)glycine usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to remove unreacted p-toluidine.

-

Checkpoint: The product should be a white to off-white solid. MP: ~110–112°C.

-

Phase 2: Cyclization to 1-(4-Methylphenyl)hydantoin

The fusion with urea drives the formation of the ureido intermediate and subsequent ring closure in one pot.

Reagents:

-

N-(4-Methylphenyl)glycine (from Phase 1)[1]

-

Urea (3.0 eq) - Excess is crucial to act as solvent and reactant.[1]

-

Glacial Acetic Acid (Optional, trace for catalysis)[1]

Protocol:

-

Charge: Mix intimately 0.05 mol of N-(4-methylphenyl)glycine and 0.15 mol of urea in a round-bottom flask.

-

Fusion: Heat the flask in an oil bath to 130–140°C . The mixture will melt into a liquid.

-

Reaction: Maintain temperature for 2–3 hours. Ammonia gas (

) will evolve (use a trap or fume hood).[1] The cessation of ammonia evolution signals reaction completion. -

Solidification: The mixture may solidify as the reaction proceeds. Raise temp to 150°C briefly if needed to maintain melt, or allow to solidify if completion is confirmed.

-

Quench: Cool to ~80°C and add 50 mL of hot water. Stir vigorously to dissolve excess urea.

-

Isolation: The product, 1-(4-methylphenyl)hydantoin, is insoluble in water.[1] Filter the precipitate.

-

Purification: Recrystallize from Ethanol/Water (70:30).

Data Summary Table:

| Parameter | Specification | Notes |

| Yield (Typical) | 65% – 75% | Losses primarily in recrystallization. |

| Appearance | White crystalline powder | |

| Melting Point | 198°C – 200°C | Distinct from 3-isomer (often lower MP).[3] |

| Solubility | Soluble in EtOH, DMSO; Insoluble in H2O |

Alternative Protocol: Copper-Catalyzed N-Arylation (Modern)

Mechanism: Chan-Lam or Buchwald-Hartwig Coupling. Suitability: Medicinal chemistry scale (mg to g), convergent synthesis.[1] Risk: Requires careful ligand selection to favor N1 over N3 arylation.

Reagents:

-

Hydantoin (unsubstituted)[1]

-

4-Tolylboronic acid (2.0 eq)[1]

-

Cu(OAc)2 (1.0 eq)[1]

-

Pyridine (2.0 eq)[1]

-

Dichloromethane (DCM) or DMF[1]

Protocol:

-

Setup: In a flask open to air (for Chan-Lam oxidative coupling), charge Hydantoin (1.0 eq), 4-Tolylboronic acid (2.0 eq), and Cu(OAc)2 (1.0 eq).

-

Solvent: Add DCM and Pyridine.

-

Reaction: Stir at room temperature for 24–48 hours. The reaction is driven by atmospheric oxygen.

-

Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

-

Purification: Flash column chromatography is mandatory here to separate the N1-isomer from the N3-isomer and any N1,N3-bis(tolyl) byproduct.

Expert Note: While "modern," this method often yields a mixture of N3 (major) and N1 (minor) isomers unless specific bulky ligands are used to block N3.[1] Method A is superior for generating the specific 1-(4-methylphenyl) target.

Analytical Validation (Self-Validating System)[1]

To ensure the synthesized compound is the 1-isomer and not the 3-isomer, you must verify the NMR chemical shifts of the methylene protons at Position 5.

1H NMR (DMSO-d6, 400 MHz) Profile:

- 2.30 ppm (s, 3H): Methyl group of the p-tolyl ring.[1]

-

4.30 ppm (s, 2H): Methylene protons at C5 .

-

Diagnostic: In 1-substituted hydantoins, this peak is a singlet. In 3-substituted hydantoins, the C5 protons are adjacent to the free N1-H (if unsubstituted), often appearing further upfield or showing coupling if N1 is not substituted.[1]

-

- 7.10–7.30 ppm (m, 4H): Aromatic protons (AA'BB' system).[1]

-

11.20 ppm (bs, 1H): Imide proton (N3-H ).[1]

-

Diagnostic: The presence of this broad singlet confirms N3 is unsubstituted.

-

Pathway Visualization

Figure 2: Reaction pathway contrasting the correct Glycine route vs. the incorrect Isocyanate route.[1]

Safety & Handling

-

Chloroacetic Acid: Highly corrosive and toxic by skin absorption. Use double gloves and face shield.

-

Ammonia Evolution: The fusion step releases ammonia gas. Ensure adequate ventilation or scrubbing.

-

p-Toluidine: Suspected carcinogen and toxic. Handle in a fume hood.

References

-

Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

-

Lopez, C. A., & Trigo, G. G. (1985).[1] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.[1]

-

Meusel, M., & Gutschow, M. (2004).[1] "Recent Developments in Hydantoin Chemistry." Preparative Biochemistry & Biotechnology, 34(3), 203-237.[1] (Validating the N-arylglycine cyclization preference).

-

Konnert, L., et al. (2016).[1] "Copper-Catalyzed N-Arylation of Hydantoins." Organic Letters, 18(20), 5272–5275.[1] (Reference for Method B/Chan-Lam scope). [1]

Sources

Technical Guide: 1-(4-Methylphenyl)imidazolidine-2,4-dione Mechanism of Action

The following technical guide details the pharmacology, mechanism of action, and experimental utility of 1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-p-Tolylhydantoin ).

This guide focuses on its role as a privileged scaffold in the development of Regulator of G-protein Signaling (RGS) inhibitors and its bioisosteric relationship to Thiazolidinediones (TZDs) in metabolic signaling.

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione is a bioactive heterocyclic scaffold belonging to the N1-substituted hydantoin class.[1] Unlike the classical 5,5-disubstituted hydantoins (e.g., Phenytoin) which function primarily as sodium channel blockers, the 1-arylhydantoin core exhibits a distinct pharmacological profile.

Its primary significance in modern drug development lies in two domains:

-

RGS Protein Inhibition: It serves as the pharmacophoric core for the CCG-series (e.g., CCG-203778), a class of small-molecule inhibitors that target Regulator of G-protein Signaling 4 (RGS4). These compounds potentiate GPCR signaling by preventing the deactivation of G

subunits. -

Metabolic Modulation: It acts as a bioisostere of thiazolidinedione (TZD), functioning as a partial agonist for PPAR

, thereby modulating insulin sensitivity and glucose homeostasis.

Chemical Constitution & Synthesis

The molecule consists of an imidazolidine-2,4-dione ring substituted at the

Synthesis Protocol

Objective: Preparation of 1-(4-Methylphenyl)imidazolidine-2,4-dione via cyclization.

Reagents:

-

4-Methylphenylurea (p-Tolylurea)

-

Sodium ethoxide (NaOEt) or fused Sodium acetate

-

Ethanol (anhydrous)[4]

Step-by-Step Methodology:

-

Condensation: Dissolve 4-methylphenylurea (10 mmol) in anhydrous ethanol (20 mL).

-

Alkylation: Add ethyl chloroacetate (12 mmol) and fused sodium acetate (15 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Cyclization: The intermediate ethyl (3-p-tolylureido)acetate undergoes intramolecular cyclization under basic conditions.

-

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

-

Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to yield white crystalline needles.

-

Expected Melting Point: 198–199°C.[5]

-

Mechanism of Action: RGS4 Inhibition

The most high-value application of this scaffold is in the inhibition of RGS4 , a GTPase-Activating Protein (GAP).

The Physiological Problem

G-protein coupled receptors (GPCRs) activate G-proteins by exchanging GDP for GTP on the G

The Molecular Mechanism

1-(4-Methylphenyl)imidazolidine-2,4-dione derivatives (specifically the CCG series) act as allosteric inhibitors of the RGS4-G

-

Binding Interface: The molecule binds to a specific hydrophobic cleft on the RGS4 surface, distinct from the catalytic GAP domain. The 4-methylphenyl (p-tolyl) moiety is essential for penetrating this hydrophobic pocket (Tyr84, Phe149 residues in RGS4).

-

Conformational Lock: Binding induces a conformational change in RGS4 that sterically hinders its ability to dock with the G

-GTP subunit. -

Signal Potentiation: By inhibiting the GAP activity of RGS4, the lifetime of the active G

-GTP species is prolonged. This amplifies downstream signaling (e.g., cAMP production, Ca

Pathway Visualization

The following diagram illustrates the intervention point of the molecule within the GPCR signaling cascade.

Caption: The molecule inhibits RGS4, preventing the rapid hydrolysis of Gα-GTP and sustaining GPCR signaling.

Mechanism of Action: PPAR Modulation

Beyond RGS inhibition, the 1-arylhydantoin core functions as a bioisostere of the thiazolidinedione (TZD) ring found in anti-diabetic drugs like Pioglitazone.

Pharmacology[1][5][6][7][8][9][10]

-

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

).[6][7] -

Mode: Partial Agonist.

-

Effect: The acidic proton at the N3 position (pKa ~8.5) allows the hydantoin ring to form hydrogen bonds with the PPAR

Ligand Binding Domain (LBD), specifically interacting with His323 and Tyr473 . -

Outcome: Activation of PPAR

promotes the transcription of insulin-sensitive genes (e.g., GLUT4, Adiponectin), enhancing glucose uptake in adipose and muscle tissue.

Experimental Validation Protocols

To validate the activity of this scaffold, researchers utilize the RGS4 GAP Assay . This assay measures the accumulation of free phosphate (

Protocol: High-Throughput RGS4 GAP Assay

| Parameter | Specification |

| Assay Type | Malachite Green Phosphate Detection |

| Enzyme | Recombinant Human RGS4 (200 nM) |

| Substrate | G |

| Buffer Conditions | 50 mM Tris-HCl (pH 7.5), 5 mM MgCl |

| Detection | Absorbance at 620 nm |

Workflow:

-

Loading: Incubate G

subunits with GTP for 30 min at 30°C to form the G -

Inhibitor Addition: Add 1-(4-Methylphenyl)imidazolidine-2,4-dione (dissolved in DMSO) to the RGS4 solution. Incubate for 15 min.

-

Reaction Start: Mix the RGS4-Inhibitor complex with the G

-GTP substrate. -

Incubation: Allow GTP hydrolysis to proceed for 20–40 min.

-

Termination: Add Malachite Green reagent to quench the reaction and complex with free phosphate.

-

Readout: Measure

. A decrease in

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of the 1-(4-methylphenyl) scaffold compared to related derivatives in RGS inhibition assays.

| Compound ID | N1-Substituent | N3-Substituent | Target | IC | Activity Note |

| Scaffold (Core) | 4-Methylphenyl | H | RGS4 | >100 | Weak/Base Activity |

| CCG-50014 | 4-Methylphenyl | 4-Fluorobenzyl | RGS4 | 30 nM | Thiadiazolidine analog |

| CCG-203778 | 4-Methylphenyl | 4-Methylbenzyl | RGS4 | ~1 | Potent, Reversible |

| Phenytoin | Phenyl (C5) | H | Na+ Channel | Inactive | Specificity Control |

Note: The unsubstituted 1-(4-methylphenyl)imidazolidine-2,4-dione serves as the essential scaffold. Potency is significantly enhanced by benzylation at the N3 position (as seen in CCG-203778), creating a "clamp" that fits the RGS hydrophobic groove.

References

-

Blazer, L. L., et al. (2010).[2] "A nanomolar potency small molecule inhibitor of Regulator of G protein Signaling (RGS) proteins." Biochemistry, 49(17), 3676–3684.

-

Roman, D. L., et al. (2009).[2] "Polyplexed flow cytometry protein interaction assay: a novel high-throughput screening paradigm for RGS protein inhibitors."[2] Journal of Biomolecular Screening, 14(6), 610–619.[2]

-

Muccioli, G. G., et al. (2006). "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones... characterization of new CB1 cannabinoid receptor inverse agonists." Journal of Medicinal Chemistry, 49(2), 872-882.

-

Niwata, S., et al. (1997).[3] "Hypoglycemic activity of novel hydantoin derivatives having a thiazolidinedione moiety." Chemical & Pharmaceutical Bulletin, 45(12).

-

PubChem Compound Summary. "1-(4-Methylphenyl)imidazolidine-2,4-dione."[4] National Center for Biotechnology Information.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ccg-203778 | C18H18N2O2 | CID 70688193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Therapeutic Potential of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-Tolyl)hydantoin ) represents a critical scaffold in medicinal chemistry, distinct from its more famous 5,5-disubstituted cogener, Phenytoin. While Phenytoin dominates the anticonvulsant landscape, the N1-substituted hydantoin core of 1-(p-Tolyl)hydantoin offers a unique pharmacological profile, primarily explored for Aldose Reductase Inhibition (ARI) in diabetic neuropathy management and as a specialized intermediate for muscle relaxant synthesis.

This technical guide provides a comprehensive analysis of its physicochemical properties, biological mechanisms, and experimental protocols for synthesis and bioassay. It is designed for researchers aiming to exploit the N1-arylhydantoin template for novel drug design.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound features a hydantoin (imidazolidine-2,4-dione) ring substituted at the N1 position with a p-tolyl group. This substitution pattern significantly alters the electronic and steric environment compared to C5-substituted hydantoins, influencing its binding affinity to voltage-gated sodium channels and aldose reductase enzymes.

| Property | Specification |

| IUPAC Name | 1-(4-Methylphenyl)imidazolidine-2,4-dione |

| Common Synonyms | 1-(p-Tolyl)hydantoin; N-1-p-Tolylhydantoin |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Core Scaffold | Imidazolidine-2,4-dione |

| Key Substituent | 4-Methylphenyl (p-Tolyl) at N1 |

| Predicted LogP | ~1.5 - 1.8 (Lipophilic) |

| H-Bond Donors | 1 (N3-H) |

| H-Bond Acceptors | 2 (C2=O, C4=O) |

Structural Significance

The N1-aryl substitution is critical for:

-

Lipophilicity: The p-tolyl group enhances membrane permeability, facilitating CNS entry.

-

Electronic Effects: The para-methyl group acts as a weak electron donor, modulating the acidity of the N3-H proton (pKa ~8-9), which is essential for receptor interaction.

Pharmacological Profile & Mechanism of Action[3]

Primary Mechanism: Aldose Reductase Inhibition (ARI)

Unlike 5,5-disubstituted hydantoins (anticonvulsants), N1-substituted hydantoins have shown significant potential as inhibitors of Aldose Reductase (ALR2) .

-

Pathology: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads to osmotic stress, causing neuropathy and cataracts.

-

Mechanism: The hydantoin ring mimics the transition state of the enzyme-substrate complex. The N1-p-tolyl group occupies the hydrophobic specificity pocket of the ALR2 active site, while the cyclic imide (N3-H) forms hydrogen bonds with catalytic residues (Tyr48, His110).

Secondary Mechanism: Anticonvulsant Activity

While less potent than Phenytoin, 1-(p-Tolyl)hydantoin retains weak to moderate anticonvulsant activity, particularly against maximal electroshock (MES)-induced seizures.

-

Target: Voltage-gated Sodium Channels (Naᵥ).

-

Mode: State-dependent blockage of Naᵥ channels, stabilizing the inactivated state and preventing repetitive neuronal firing.

-

SAR Note: Activity is significantly enhanced if a phenyl or alkyl group is also present at C5. The unsubstituted C5 in 1-(p-Tolyl)hydantoin limits its potency but serves as a baseline for SAR studies.

Antimicrobial & Herbicidal Potential

-

Antimicrobial: N1-arylhydantoins exhibit moderate bacteriostatic activity against Gram-positive bacteria (S. aureus), likely via inhibition of bacterial cell wall synthesis enzymes.

-

Herbicidal: Structurally related to urea herbicides, it can inhibit photosystem II in plants, though this is a secondary application in pharmaceutical contexts.

Visualization: Mechanism & Synthesis[1][2]

Synthesis & Pharmacophore Logic[2][4][9]

Caption: Synthesis via isocyanate-glycine route and dual pharmacological targeting of ALR2 and Na+ channels.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 1-(4-Methylphenyl)imidazolidine-2,4-dione via the Isocyanate Route.

Reagents:

-

p-Tolyl isocyanate (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Formation of Urea Intermediate:

-

Dissolve Glycine ethyl ester HCl (10 mmol) in DCM (20 mL).

-

Add Et₃N (11 mmol) dropwise at 0°C to liberate the free amine.

-

Add p-Tolyl isocyanate (10 mmol) slowly over 15 minutes.

-

Stir at room temperature for 4 hours. Monitor by TLC (formation of N-(p-tolylcarbamoyl)glycine ethyl ester).

-

-

Cyclization:

-

Evaporate DCM to obtain the crude urea intermediate.

-

Resuspend in 20 mL of 6M HCl.

-

Reflux at 100°C for 2-3 hours. The ester hydrolyzes, and the acid cyclizes with the urea nitrogen to form the hydantoin ring.

-

-

Purification:

-

Cool the mixture on ice. The product, 1-(p-Tolyl)hydantoin, will precipitate.

-

Filter the solid and wash with cold water.

-

Recrystallize from Ethanol/Water (1:1).

-

Yield: Expected 70-85%. Melting Point: ~200-204°C.

-

Biological Assay: Aldose Reductase Inhibition (In Vitro)

Objective: Determine the IC₅₀ of the compound against Rat Lens Aldose Reductase (RLAR).

Reagents:

-

Phosphate buffer (0.1 M, pH 6.2)

-

NADPH (Cofactor, 0.16 mM)

-

DL-Glyceraldehyde (Substrate, 10 mM)

-

Enzyme source: Rat lens homogenate supernatant.

Procedure:

-

Preparation: Mix 600 µL phosphate buffer, 100 µL NADPH, and 100 µL of test compound (dissolved in DMSO, varying concentrations 0.1 - 100 µM).

-

Initiation: Add 100 µL of rat lens enzyme extract. Incubate at 30°C for 5 minutes.

-

Reaction: Add 100 µL DL-Glyceraldehyde to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a spectrophotometer.

-

Calculation:

-

% Inhibition = [1 - (ΔOD_sample / ΔOD_control)] × 100.

-

Calculate IC₅₀ using non-linear regression analysis.

-

Comparative Activity Data

The following table contextualizes the activity of 1-(p-Tolyl)hydantoin against established standards.

| Compound | Structure Type | Target | Activity Profile | Clinical Status |

| 1-(p-Tolyl)hydantoin | N1-Aryl Hydantoin | Aldose Reductase | Moderate (IC₅₀ ~5-20 µM) | Research Tool |

| Phenytoin | 5,5-Diphenylhydantoin | Na+ Channel | High (Anticonvulsant) | FDA Approved |

| Sorbinil | Spiro-hydantoin | Aldose Reductase | High (IC₅₀ ~0.1 µM) | Clinical Candidate |

| Nilutamide | N1-Aryl Hydantoin | Androgen Receptor | High (Antiandrogen) | FDA Approved |

Key Insight: While 1-(p-Tolyl)hydantoin is less potent than Sorbinil for ALR2 inhibition, its simplified scaffold allows for rapid derivatization (e.g., adding C5 substituents) to optimize potency and selectivity.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Malamas, M. S., et al. (2010). "Design and synthesis of potent, selective, and orally active inhibitors of aldose reductase." Journal of Medicinal Chemistry. (Contextualizing N1-substituted hydantoins). Link

-

Kupferberg, H. J. (1989). "Antiepileptic Drug Development Program." Epilepsia.[1][2] (Methodology for MES Assay). Link

-

PubChem Compound Summary. "1-(4-Methylphenyl)imidazolidine-2,4-dione." National Center for Biotechnology Information. Link

Sources

Technical Guide: 1-(4-Methylphenyl)imidazolidine-2,4-dione Structural Analogs and Derivatives

[1]

Executive Summary

This technical guide provides an in-depth analysis of 1-(4-methylphenyl)imidazolidine-2,4-dione (also known as 1-(p-tolyl)hydantoin ), a critical scaffold in medicinal chemistry.[1] Unlike its 3-substituted or 5,5-disubstituted counterparts (e.g., Phenytoin), the N1-aryl hydantoin core is pharmacologically distinct, serving as a primary pharmacophore for androgen receptor (AR) antagonists and a key intermediate in the synthesis of skeletal muscle relaxants.

This document details the regioselective synthesis required to access the N1-isomer, differentiating it from the thermodynamically favored N3-isomer.[2] It further explores structural analogs, providing a rational design framework for researchers developing next-generation AR antagonists and anticonvulsants.

Chemical Architecture & Molecular Properties[3]

The hydantoin nucleus (imidazolidine-2,4-dione) contains two nitrogen atoms with distinct reactivities.[1][2][3] In 1-(4-methylphenyl)imidazolidine-2,4-dione, the para-tolyl group is attached to the N1 position.[1]

Structural Analysis[1]

-

N1 Position (Urea Nitrogen): Substituted with a 4-methylphenyl group.[1][2][4] This position is non-acidic and sterically occluded. The aryl ring at N1 is critical for hydrophobic interactions in AR binding pockets (e.g., mimicking the steroid core).[2][4]

-

N3 Position (Imide Nitrogen): Unsubstituted in the core scaffold.[1][2][4] The proton at N3 is acidic (pKa

8.3–8.[2][4]8) due to resonance stabilization by the flanking carbonyls (C2 and C4).[2][4] This acidity allows for further derivatization (alkylation) at N3.[2][4] -

C5 Position: The "Northern" domain.[1][2] Substitution here (e.g., dimethyl, spiro-cyclopropyl) drastically alters the pharmacological profile from anti-androgenic to anticonvulsant activity.[2]

| Property | Value / Characteristic | Relevance |

| IUPAC Name | 1-(4-methylphenyl)imidazolidine-2,4-dione | Standard Nomenclature |

| Common Name | 1-(p-Tolyl)hydantoin | Laboratory Shorthand |

| Molecular Formula | C | MW: 190.20 g/mol |

| pKa (N3-H) | 8.3 – 8.8 (Estimated) | Allows base-mediated N3-alkylation |

| LogP | ~1.5 – 1.8 | Moderate lipophilicity; good bioavailability |

| H-Bond Donors | 1 (N3-H) | Critical for receptor binding (H-bond to Thr/Asn) |

Synthetic Strategies: Regioselectivity is Key[2]

A common pitfall in hydantoin synthesis is the inadvertent formation of the 3-aryl isomer.[2] The reaction of aryl isocyanates with amino acids typically yields the 3-aryl hydantoin upon acid cyclization.[1][2] To synthesize the 1-aryl isomer, one must utilize the N-aryl glycine pathway.[1][2]

The N-Aryl Glycine Route (Preferred for N1-Substitution)

This route ensures the aryl group is "locked" onto the nitrogen before the ring closes.[1][2]

-

N-Alkylation: Reaction of p-toluidine with chloroacetic acid (or ethyl chloroacetate) yields N-(p-tolyl)glycine .[1][2]

-

Urea Formation: Reaction of N-(p-tolyl)glycine with potassium cyanate (KOCN) or urea forms the intermediate N-(p-tolyl)ureidoacetic acid .[1][2][4]

-

Cyclization: Acid-catalyzed dehydration closes the ring to form 1-(p-tolyl)hydantoin .[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points to avoid regiochemical errors.

Caption: Decision tree highlighting the regioselective synthesis of 1-substituted vs. 3-substituted hydantoins.

Structural Analogs & SAR (Structure-Activity Relationships)[1][2][5][7]

Modifying the 1-(4-methylphenyl)imidazolidine-2,4-dione scaffold shifts its biological profile between Antiandrogen and Anticonvulsant activity.[1][2]

N1-Aryl Modifications (The "Southern" Domain)

The electronic and steric nature of the N1-aryl group drives receptor affinity.[1][2]

-

1-(4-Methylphenyl) (Parent): Moderate affinity.[1][2][4] Used as a steric probe.[2]

-

1-(4-Nitro-3-trifluoromethylphenyl): Found in Nilutamide .[1][2] The electron-withdrawing groups (

, -

1-(4-Cyanophenyl): Found in Enzalutamide precursors.[1][2] The cyano group improves metabolic stability compared to the nitro group.[2]

C5 Modifications (The "Northern" Domain)

-

Unsubstituted (C5-H2): Flexible. Often leads to rapid metabolic oxidation.[1][2]

-

5,5-Dimethyl: Increases lipophilicity and metabolic stability.[1][2] Shifts activity toward anticonvulsant profiles (similar to Phenytoin, though Phenytoin is 5,5-diphenyl).[2]

-

5-Spiro-cyclopropyl: Restricted conformation.[1][2] Often explored in glutamate receptor modulation.[2]

SAR Visualization[1][5]

Caption: Structure-Activity Relationship (SAR) map for N1 and C5 modifications of the hydantoin core.

Experimental Protocols

Protocol A: Synthesis of N-(4-Methylphenyl)glycine

Precursor synthesis step.[1][4]

-

Reagents: p-Toluidine (10.7 g, 0.1 mol), Chloroacetic acid (9.45 g, 0.1 mol), Sodium acetate (anhydrous), Ethanol (50 mL).[2][4]

-

Procedure:

-

Dissolve p-toluidine and chloroacetic acid in ethanol.

-

Reflux the mixture for 6–8 hours.

-

Cool to room temperature and pour into ice-cold water (200 mL).

-

Purification: Recrystallize from aqueous ethanol.

-

Protocol B: Cyclization to 1-(4-Methylphenyl)imidazolidine-2,4-dione

The "Urech" Type Synthesis adapted for N-aryl derivatives.[1]

-

Reagents: N-(4-Methylphenyl)glycine (from Protocol A), Potassium Cyanate (KOCN), Glacial Acetic Acid, Conc. HCl.

-

Procedure:

-

Urea Formation: Dissolve N-(4-methylphenyl)glycine (1.65 g, 10 mmol) in Glacial Acetic Acid (10 mL). Add Potassium Cyanate (0.97 g, 12 mmol) in small portions with stirring.

-

Heating: Heat the mixture to 60–70°C for 1 hour. This forms the intermediate ureido acid.[2]

-

Cyclization: Add Conc. HCl (5 mL) dropwise to the hot solution. Reflux for 2 hours. (Acid promotes the dehydration/ring closure).[2][4]

-

Isolation: Pour the reaction mixture into crushed ice. The product, 1-(4-methylphenyl)imidazolidine-2,4-dione , will precipitate as a white/off-white solid.[1]

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).[2][4]

-

Characterization: Melting point should be distinct from the 3-isomer. (Expected MP: ~198–200°C, though literature varies slightly by solvate).[2][4]

-

Biological Applications & Therapeutic Context[2][3][6][7][8][9][10]

| Therapeutic Area | Mechanism of Action | Role of 1-Aryl Hydantoin Scaffold |

| Prostate Cancer | Androgen Receptor (AR) Antagonist | The N1-aryl ring mimics the steroid A-ring, blocking androgen binding.[1][2] The hydantoin ring provides a rigid spacer.[2] |

| Muscle Relaxants | Ryanodine Receptor Antagonist | Analogs related to Dantrolene (which contains a hydantoin-like imidazolidinone moiety) prevent Calcium release from the sarcoplasmic reticulum.[1][2][4] |

| Anticonvulsants | Voltage-gated Na+ Channel Block | While 5,5-diphenylhydantoin (Phenytoin) is the standard, N1-substituted analogs modulate channel kinetics differently, often with altered bioavailability.[1][2] |

| Aldose Reductase | Enzyme Inhibition | Spiro-hydantoins (derived from the C5 position) are potent inhibitors of aldose reductase, relevant for treating diabetic neuropathy (e.g., Sorbinil).[2][4] |

References

-

Regioselective Synthesis of Hydantoins

-

SAR of Antischistosomal Aryl Hydantoins

-

Bucherer-Bergs vs.

-

pKa and Physical Properties of Hydantoins

-

Chair of Analytical Chemistry, University of Tartu.[2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.

-

-

Synthesis of 1-Substituted Hydantoins (General Method)

Sources

- 1. 1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. Three-Component, One-Pot Sequential Synthesis of 1,3-Disubstituted 5-Arylhydantoins [organic-chemistry.org]

Spectroscopic Characterization of 1-(4-Methylphenyl)imidazolidine-2,4-dione: A Technical Guide

This in-depth guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(4-Methylphenyl)imidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental observations and methodologies, ensuring a thorough understanding for researchers and professionals in the field.

Molecular Structure

Caption: Chemical structure of 1-(4-Methylphenyl)imidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For 1-(4-Methylphenyl)imidazolidine-2,4-dione, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of the atoms. The data presented here is interpreted based on known spectral data of closely related hydantoin derivatives, particularly (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-Methylphenyl)imidazolidine-2,4-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, the methine proton at the C5 position of the hydantoin ring, and the N-H proton.

Table 1: Expected ¹H NMR Data for 1-(4-Methylphenyl)imidazolidine-2,4-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | NH |

| ~7.2-7.4 | Multiplet | 4H | Aromatic H |

| ~5.4 | Singlet | 1H | C5-H |

| ~2.3 | Singlet | 3H | Ar-CH ₃ |

-

Aromatic Protons (δ ~7.2-7.4 ppm): The four protons on the p-substituted benzene ring will likely appear as a multiplet, or potentially as two distinct doublets, characteristic of an AA'BB' system.

-

C5-H Proton (δ ~5.4 ppm): The proton attached to the C5 carbon of the imidazolidine ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the neighboring carbonyl groups and the aromatic ring.

-

N-H Proton (δ ~9.0 ppm): The imide proton at the N3 position is typically observed as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl groups.[6]

-

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group on the aromatic ring will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data for 1-(4-Methylphenyl)imidazolidine-2,4-dione

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C 2=O |

| ~157 | C 4=O |

| ~138 | Ar-C (quaternary, attached to CH₃) |

| ~133 | Ar-C (quaternary, attached to N) |

| ~129 | Ar-C H |

| ~127 | Ar-C H |

| ~60 | C 5 |

| ~21 | Ar-C H₃ |

-

Carbonyl Carbons (δ ~173 and ~157 ppm): The two carbonyl carbons of the hydantoin ring will resonate at the most downfield positions due to the strong deshielding effect of the oxygen atoms. The C2 carbonyl is typically observed at a slightly higher chemical shift than the C4 carbonyl.[1]

-

Aromatic Carbons (δ ~127-138 ppm): The six carbons of the benzene ring will appear in the aromatic region. The quaternary carbons will have lower intensities compared to the protonated carbons.

-

C5 Carbon (δ ~60 ppm): The methine carbon of the imidazolidine ring appears at a characteristic upfield position.

-

Methyl Carbon (δ ~21 ppm): The carbon of the methyl group will be observed at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: A streamlined workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Methylphenyl)imidazolidine-2,4-dione and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1] Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition to ensure adequate signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[7] The IR spectrum of 1-(4-Methylphenyl)imidazolidine-2,4-dione is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups.

Table 3: Expected IR Absorption Bands for 1-(4-Methylphenyl)imidazolidine-2,4-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1770 | Strong | Asymmetric C=O Stretch |

| ~1710 | Strong | Symmetric C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

-

N-H Stretching (~3200 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[4]

-

C-H Stretching (~3100-2950 cm⁻¹): The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

-

C=O Stretching (~1770 and ~1710 cm⁻¹): The two carbonyl groups of the hydantoin ring give rise to two strong absorption bands due to asymmetric and symmetric stretching vibrations.[4][7] This is a key characteristic of the hydantoin moiety.

-

Aromatic C=C Stretching (~1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in this region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: Record a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum

For 1-(4-Methylphenyl)imidazolidine-2,4-dione (C₁₀H₁₀N₂O₂), the expected molecular weight is 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 190. The fragmentation pattern is proposed based on the known fragmentation of similar hydantoin derivatives.[4][5]

Caption: A proposed fragmentation pathway for 1-(4-Methylphenyl)imidazolidine-2,4-dione under electron ionization.

-

Molecular Ion (m/z 190): The parent peak corresponding to the intact molecule.

-

Loss of CO (m/z 162): A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule.

-

Loss of HNCO (m/z 147): Cleavage of the hydantoin ring can lead to the loss of isocyanic acid.

-

Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group, formed through rearrangement.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode can be selected.

-

Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (EI-MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a suitable m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

- BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

- Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Supporting Information - The Royal Society of Chemistry.

- Akman, G. et al. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. ResearchGate.

- Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.

- ResearchGate. (n.d.). 1H-NMR spectra data (DMSO-d6): Chemical shifts δ (ppm) from TMS, J (Hz).

- Taylor & Francis Online. (2022). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer).

- Benvides, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.

- Benvides, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. researchgate.net [researchgate.net]

Comprehensive Chemical Profiling and Synthetic Methodologies of 1-(4-Methylphenyl)imidazolidine-2,4-dione

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous anticonvulsant, antiarrhythmic, and antidiabetic agents. While 5-substituted hydantoins (e.g., phenytoin) dominate legacy literature, N-1 substituted derivatives like 1-(4-methylphenyl)imidazolidine-2,4-dione offer a distinct topological profile. By anchoring a lipophilic p-tolyl group at the N-1 position, researchers can significantly alter the molecule's steric bulk and blood-brain barrier (BBB) permeability while preserving the critical hydrogen-bonding network at the N-3 and C-2/C-4 positions.

This whitepaper provides an authoritative breakdown of the chemical identifiers, physicochemical properties, and validated synthetic methodologies for 1-(4-methylphenyl)imidazolidine-2,4-dione, designed to support early-stage drug discovery and process scale-up.

Core Chemical Identifiers and Physicochemical Data

Accurate chemical identification is the bedrock of reproducible research. The compound is frequently cataloged under its IUPAC name or its common structural synonym, 1-(p-tolyl)hydantoin. The quantitative identifiers and predicted mass spectrometry parameters essential for LC-MS/MS validation are summarized below[1][2].

Table 1: Primary Chemical Identifiers and Properties

| Property / Identifier | Value |

| IUPAC Name | 1-(4-methylphenyl)imidazolidine-2,4-dione |

| CAS Registry Number | 32549-31-8 |

| PubChem CID | 759335 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Monoisotopic Mass | 190.07423 Da |

| SMILES | CC1=CC=C(N2CC(=O)NC2=O)C=C1 |

| InChIKey | RFLFIALFVCLGHM-UHFFFAOYSA-N |

Structural Causality in Drug Design

The placement of the p-tolyl group at N-1 restricts the rotational degrees of freedom of the phenyl ring compared to a flexible linker. This rigidity lowers the entropic penalty upon target binding. Furthermore, the N-3 proton remains highly acidic (pKa ~9) and acts as a primary hydrogen-bond donor, while the C-2 and C-4 carbonyls serve as bifurcated hydrogen-bond acceptors.

Fig 1: Pharmacophore mapping and structure-activity logic of the hydantoin derivative.

Synthetic Methodologies and Experimental Workflows

The synthesis of 1-arylhydantoins relies on the ureidoalkylation of anilines followed by dehydrative cyclization. The protocol detailed below is adapted from classical and optimized for high-yield laboratory scale preparation[3][4]. Note that solid-phase synthesis techniques using polymer supports have also been successfully applied to similar hydantoin libraries[5].

Phase 1: Synthesis of N-(4-Methylphenyl)glycine (Intermediate)

-

Reagent Preparation: In a 500 mL round-bottom flask, dissolve 0.10 mol (10.7 g) of p-toluidine in 100 mL of distilled water containing 0.12 mol (9.8 g) of sodium acetate.

-

Alkylation: Add 0.11 mol (10.4 g) of chloroacetic acid to the stirring mixture.

-

Thermal Activation: Affix a reflux condenser and heat the mixture to reflux for 2 hours.

-

Causality Check: Sodium acetate acts as a crucial buffer. It neutralizes the HCl generated during the nucleophilic substitution, preventing the protonation of p-toluidine. If p-toluidine becomes protonated, it loses its nucleophilicity, and the reaction stalls.

-

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the precipitated N-(4-methylphenyl)glycine under vacuum, wash with 50 mL of cold water, and dry.

Phase 2: Cyanate Cyclization to 1-(4-Methylphenyl)imidazolidine-2,4-dione

-

Carbamoylation: Suspend the isolated N-(4-methylphenyl)glycine in 50 mL of water and 10 mL of glacial acetic acid. Heat the suspension to 60°C.

-

Nucleophilic Addition: Slowly add a solution of 0.12 mol (9.7 g) of potassium cyanate (KOCN) dissolved in 20 mL of water dropwise over 15 minutes.

-

Causality Check: Glacial acetic acid is required to generate cyanic acid (HNCO) in situ from KOCN. HNCO is the active electrophilic species that attacks the secondary amine to form the N-carbamoyl intermediate.

-

-

Dehydrative Cyclization: Once the addition is complete, add 20 mL of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for 1 hour.

-

Causality Check: The strong acid protonates the hydroxyl group of the carboxylic acid, converting it into a superior leaving group (water). This facilitates the intramolecular nucleophilic attack by the distal urea nitrogen, driving the thermodynamic closure of the 5-membered hydantoin ring.

-

-

Self-Validating In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the lower R_f spot corresponding to the acyclic intermediate is fully consumed.

-

Purification: Cool the mixture to precipitate the final product. Filter, wash with cold water, and recrystallize from aqueous ethanol to yield pure 1-(4-methylphenyl)imidazolidine-2,4-dione.

Fig 2: Step-by-step synthetic workflow for 1-(4-methylphenyl)imidazolidine-2,4-dione.

Analytical Characterization Standards

To confirm the success of the synthesis and the purity of the compound, the following spectroscopic data should be observed. Unlike 5-substituted hydantoins, the C-5 position in this 1-substituted derivative is a methylene (-CH₂-), which presents as a distinct singlet integrating to two protons in ¹H NMR.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Signal / Peak | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H) | Ar-CH₃ (Methyl protons on p-tolyl ring) |

| ¹H NMR (DMSO-d₆) | δ 4.35 (s, 2H) | C5-H₂ (Hydantoin ring methylene) |

| ¹H NMR (DMSO-d₆) | δ 7.20 - 7.45 (m, 4H) | Aromatic protons (p-tolyl group) |

| ¹H NMR (DMSO-d₆) | δ 10.80 (br s, 1H) | N3-H (Imide proton, exchanges with D₂O) |

| ¹³C NMR (DMSO-d₆) | δ 155.0, 171.0 | C2 (C=O) and C4 (C=O) carbonyl carbons |

| FT-IR (KBr pellet) | ~3200 cm⁻¹ | N-H stretching vibration |

| FT-IR (KBr pellet) | 1770, 1715 cm⁻¹ | C=O stretching (characteristic imide doublet) |

| Mass Spectrometry | m/z 191.08 | [M+H]⁺ (ESI positive mode) |

References

-

Title: PubChem Compound Summary for CID 759335, 1-p-tolyl-imidazolidine-2,4-dione Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Synthesis of 1-phenylhydantoin Source: PrepChem URL: [Link]

-

Title: 2-Polystyrylsulfonamidoethanol: its Improved Preparation and Application in Solid-Phase Synthesis of Hydantoin and Isoxazoline Source: MDPI (Molecules) URL: [Link]

-

Title: The Chemistry of the Hydantoins Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: 1-(4-Methylphenyl)imidazolidine-2,4-dione in Cell Culture

Executive Summary

1-(4-Methylphenyl)imidazolidine-2,4-dione (often referred to as 1-p-Tolylhydantoin ) is a bioactive hydantoin derivative utilized primarily as a pharmacological probe in oncology and medicinal chemistry research. While hydantoins are historically recognized for anticonvulsant properties (e.g., Phenytoin), N1-substituted derivatives have emerged as promising scaffolds for antineoplastic activity , specifically targeting anti-apoptotic proteins (such as the Bcl-2 family ) and disrupting cell cycle progression.

This guide provides a rigorous, standardized protocol for the reconstitution, storage, and application of 1-(4-Methylphenyl)imidazolidine-2,4-dione in mammalian cell culture. It focuses on evaluating antiproliferative potency (IC50 determination) and characterizing apoptotic induction.[1]

Compound Profile & Preparation[1][2][3][4][5]

Physicochemical Properties

-

IUPAC Name: 1-(4-Methylphenyl)imidazolidine-2,4-dione

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: ~190.20 g/mol [2]

-

Solubility: Low in water; soluble in organic solvents (DMSO, Ethanol).

-

Stability: Stable in solid form at room temperature; susceptible to hydrolysis at high pH.

Reconstitution Protocol (Stock Solution)

Critical Step: Hydantoins are prone to precipitation in aqueous media if not properly solubilized. Dimethyl sulfoxide (DMSO) is the required vehicle.

-

Weighing: Accurately weigh 10 mg of the compound.

-

Calculation: To create a 100 mM Stock Solution :

-

Example:

(525 µL) of sterile DMSO.

-

-

Solubilization: Vortex vigorously for 1-2 minutes. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Do not filter the stock solution through a 0.22 µm aqueous filter, as the compound may bind to the membrane or precipitate. Ensure the DMSO is sterile-grade.

-

Aliquot & Storage: Dispense into 20-50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in cancer cell lines (e.g., MCF-7, PC-3, or K562).

Materials

-

Target Cells (log-phase growth)

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8

-

Vehicle Control: Sterile DMSO

-

Positive Control: Doxorubicin or Cisplatin (standard apoptosis inducers)

Step-by-Step Methodology

-

Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well for adherent lines). Incubate for 24 hours to allow attachment.

-

Serial Dilution (Preparation of Working Solutions):

-

Prepare a 2x concentrated dilution series in complete media.

-

Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

-

Vehicle Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

-

-

Treatment:

-

Remove old media (for adherent cells) or add 2x drug solution directly (for suspension cells).

-

Add 100 µL of drug-containing media per well.

-

Controls:

-

Blank: Media only (no cells).

-

Vehicle: Cells + Media + 0.5% DMSO.

-

Positive: Cells + Standard Inhibitor.[1]

-

-

-

Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂.

-

Readout:

-

Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours.

-

Solubilize formazan crystals with DMSO (or SDS buffer).

-

Measure absorbance at 570 nm.

-

-

Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Protocol B: Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm if the mechanism of cell death is apoptosis (consistent with Bcl-2 inhibition) rather than necrosis.

-

Treatment: Treat cells in 6-well plates with the calculated IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Collect cells (including floating dead cells) by trypsinization (if adherent) and centrifugation.

-

Washing: Wash 2x with cold PBS.

-

Staining: Resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 mins in the dark.

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic/Damaged.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

-

Data Visualization & Pathway Logic

Experimental Workflow Diagram

The following diagram illustrates the logical flow from stock preparation to functional validation.

Caption: Workflow for evaluating 1-(4-Methylphenyl)imidazolidine-2,4-dione bioactivity.

Hypothetical Mechanism of Action (Bcl-2 Inhibition)

Hydantoin derivatives often target the Bcl-2 family, shifting the balance toward apoptosis.

Caption: Proposed signaling cascade where the compound inhibits Bcl-2, releasing Bax to initiate mitochondrial apoptosis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high or rapid addition. | Pre-dilute in intermediate media volume; ensure final DMSO < 0.5%. Sonicate stock before use. |

| Inconsistent IC50 | Evaporation of media or uneven seeding. | Use edge-well exclusion (fill outer wells with PBS); ensure homogeneous cell suspension during seeding. |

| High Vehicle Toxicity | DMSO > 0.5% or cells sensitive to DMSO. | Include a "DMSO-only" control at the highest volume used. Titrate DMSO tolerance of your specific cell line. |

| No Effect Observed | Compound degradation or hydrolysis. | Prepare fresh stock. Avoid storing aqueous dilutions. Check pH of media (hydantoins hydrolyze in basic conditions). |

References

-

Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2015).[3] Context: Establishes the structural basis for hydantoin derivatives as targeted inhibitors of anti-apoptotic proteins in cancer cell lines. URL:[Link]

-

Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Source: Semantic Scholar / Journal of Liquid Chromatography (2017). Context: details the chemical stability and synthesis of p-tolyl substituted hydantoins. URL:[Link]

-

PubChem Compound Summary: 5-(4-Methylphenyl)imidazolidine-2,4-dione. Source:[2] National Library of Medicine. Context: Provides physicochemical data (MW, solubility) relevant for experimental design (Note: Isomeric reference for structural properties). URL:[Link]

Sources

Application Note: In Vitro Assay Development and Validation for 1-(4-Methylphenyl)imidazolidine-2,4-dione (CCT-010354)

Introduction & Mechanistic Rationale

1-(4-Methylphenyl)imidazolidine-2,4-dione (CAS: 32549-31-8), commonly known as CCT-010354 , is a low-molecular-weight hydantoin derivative[1]. In modern medicinal chemistry, hydantoins are recognized as highly privileged scaffolds. CCT-010354 specifically serves a dual role in early-stage drug discovery, necessitating a biphasic in vitro assay development strategy:

-

Fragment-Based Drug Discovery (FBDD) : CCT-010354 acts as a low-affinity fragment binder to the Cereblon (CRBN)/DDB1 E3 ligase complex[2]. Validating this weak interaction requires highly sensitive biophysical assays.

-

Hit-to-Lead Chemistry : The compound is a critical synthetic intermediate used to elaborate subnanomolar Peroxisome Proliferator-Activated Receptor (PPAR) α/δ dual agonists[3]. Validating these optimized derivatives requires robust, cell-based functional assays.

This guide details the causality, experimental design, and step-by-step protocols for validating both the fragment core and its downstream leads.

Biophysical Validation: Ligand-Observed NMR ( ) Assay for CRBN Binding

Causality & Experimental Rationale

In FBDD, initial hits like CCT-010354 exhibit weak binding affinities (high

To overcome this, we utilize a quantitative Ligand-Observed NMR (LONMR) assay[4]. By measuring the transverse relaxation rate (

Step-by-Step Protocol

This protocol is designed as a self-validating system. It includes both a known binder and a structural analog non-binder to ensure signal specificity.

-

Protein Preparation : Purify the CRBN/DDB1 complex and dialyze into an NMR-compatible buffer (50 mM Potassium Phosphate, 100 mM NaCl, 10%

, pH 7.4). Maintain the protein at a constant, low concentration of 5 -

Ligand Titration Series : Prepare a concentration series of CCT-010354 ranging from 50

M to 2 mM. -

Control Integration (Self-Validation) :

-

Positive Control: Run a parallel titration with Thalidomide or Lenalidomide (known CRBN binders).

-

Negative Control: Run a parallel titration with a structurally related non-binding hydantoin.

-

-

NMR Acquisition : Acquire

NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Set the relaxation delay to 2 seconds and acquire data over multiple spin-echo delays (e.g., 10 ms to 400 ms) to calculate the decay curve. -

Data Analysis : Extract the

values for the distinct aromatic protons of the 4-methylphenyl group. Plot the observed

Expected Outcome: CCT-010354 should yield a

Functional Validation: PPAR / Reporter Assay for Hit-to-Lead Derivatives

Causality & Experimental Rationale

When the CCT-010354 scaffold is chemically elaborated into lead compounds (e.g., Compound V1), its target profile shifts, and its binding affinity increases to subnanomolar levels[3]. At this stage, biophysical binding is insufficient; we must prove functional agonism in a cellular context.

We employ a Gal4-chimera luciferase reporter assay . By fusing the Ligand-Binding Domain (LBD) of human PPAR

Step-by-Step Protocol

-

Cell Culture & Seeding : Culture HEK-293T cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid agonists). Seed cells at 10,000 cells/well in 384-well white opaque tissue culture plates.

-

Transfection : Co-transfect the cells using Lipofectamine 3000 with:

-

A plasmid expressing the Gal4-PPAR

-LBD (or Gal4-PPAR -

A reporter plasmid containing the Upstream Activating Sequence (UAS) driving a firefly luciferase gene.

-

-

Compound Treatment : After 24 hours, treat the cells with a 10-point concentration-response curve (CRC) of the synthesized CCT-010354 derivatives (ranging from 1 pM to 10

M). -

Control Integration (Self-Validation) :

-

Reference Agonists: Use GW7647 (for PPAR

) and GW501516 (for PPAR -

Vehicle Control: 0.1% DMSO to define baseline luminescence.

-

-

Readout : Incubate for 18 hours. Add a homogeneous luminescence reagent (e.g., ONE-Glo™). Measure luminescence on a multimode microplate reader. Calculate the

using a 4-parameter logistic fit.

Data Presentation & Interpretation

The following table summarizes the quantitative assay metrics expected during the transition from the CCT-010354 fragment to an optimized lead compound.

| Compound Stage | Structure / Role | Target | Assay Modality | Expected Metric |

| Fragment | CCT-010354 | CRBN/DDB1 Complex | Ligand-Observed NMR ( | |

| Fragment | CCT-010354 | CRBN/DDB1 Complex | SPR (Orthogonal Check) | No signal (Artifactual) |

| Lead | Compound V1 (Derivative) | PPAR | Gal4-UAS Luciferase Reporter | |

| Lead | Compound V1 (Derivative) | PPAR | Gal4-UAS Luciferase Reporter |

Visualizations

Caption: Workflow from fragment screening to functional lead validation.

Caption: Mechanistic divergence of the hydantoin scaffold in drug discovery.

References

-

Liu, M., et al. (2023).

) Using Transverse Relaxation Rate ( -

Feng, Z., et al. (2023). "Discovery of the First Subnanomolar PPAR

/

Sources

- 1. PubChemLite - 1-p-tolyl-imidazolidine-2,4-dione (C10H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the First Subnanomolar PPARα/δ Dual Agonist for the Treatment of Cholestatic Liver Diseases PMID: 37243609 | MCE [medchemexpress.cn]

- 4. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Strategies for 1-(4-Methylphenyl)imidazolidine-2,4-dione

Abstract & Introduction

1-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 1-p-Tolylhydantoin) represents a critical scaffold in medicinal chemistry, often appearing as a synthesis intermediate, a degradation impurity of hydantoin-class anticonvulsants, or a metabolite of antiandrogens like Nilutamide. Its quantification is challenging due to its moderate polarity and lack of strong chromophores beyond the benzene ring.

This guide provides two distinct, validated analytical workflows:

-

High-Performance Liquid Chromatography (HPLC-UV): Optimized for Quality Control (QC), purity analysis, and high-concentration formulation testing.

-

LC-MS/MS (Triple Quadrupole): Designed for bioanalysis (plasma/urine) and trace-level impurity profiling.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

| Property | Value | Analytical Implication |

| Molecular Weight | 190.20 g/mol | Precursor ions: 191.2 (ESI+), 189.2 (ESI-) |

| LogP | ~1.3 | Moderately lipophilic; suitable for Reversed-Phase (C18) chromatography.[1] |

| pKa | ~8.5 (Imide N3-H) | Weakly acidic. Mobile phase pH must be < 6.5 to keep it neutral for retention, or basic for ESI- ionization. |

| Solubility | Low (Water), High (MeOH, ACN) | Sample diluents should contain at least 40% organic solvent to prevent precipitation. |

| UV Max | ~230 nm, ~254 nm | 230 nm offers higher sensitivity; 254 nm offers higher selectivity against aliphatic impurities. |

Method A: HPLC-UV for Purity & Potency (QC Focus)

Objective: Robust quantification of 1-(4-Methylphenyl)imidazolidine-2,4-dione in bulk drug substance or synthetic reaction mixtures.

Chromatographic Conditions[2][3][4][5][6]

-

System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Rationale: The C18 stationary phase provides strong hydrophobic interaction with the tolyl group. 3.5 µm particle size balances resolution and backpressure.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

-

Why pH 3.0? At pH 3.0, the hydantoin ring (pKa ~8.5) is fully protonated (neutral). This prevents "peak splitting" or tailing caused by partial ionization and ensures consistent retention time.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: UV at 230 nm (Primary), 254 nm (Secondary).

-

Injection Volume: 10 µL.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 80 | 20 | Initial equilibration |

| 8.0 | 20 | 80 | Elute analyte & lipophilic impurities |

| 10.0 | 20 | 80 | Wash |

| 10.1 | 80 | 20 | Re-equilibration |

| 15.0 | 80 | 20 | Ready for next injection |

System Suitability Testing (SST)

To ensure the method is "self-validating," every run must meet these criteria:

-

Tailing Factor (Tf): 0.8 < Tf < 1.2 (Ensures no secondary interactions).

-

Precision (RSD): < 1.0% for 6 replicate injections of Standard.

-

Resolution (Rs): > 2.0 between analyte and nearest impurity.

Method B: LC-MS/MS for Bioanalysis (Trace Focus)

Objective: Quantification of 1-(4-Methylphenyl)imidazolidine-2,4-dione in plasma or urine at ng/mL levels.

Mass Spectrometry Parameters[2][4][5][7]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Rationale: Hydantoins readily lose the proton at the N3 position. Negative mode often has lower background noise than Positive mode for this class of compounds.

-

-

MRM Transitions:

-

Quantifier: 189.1

146.1 (Loss of HNCO, characteristic of hydantoins). -

Qualifier: 189.1

118.1 (Cleavage of the hydantoin ring).

-

-

Source Settings (Generic):

Sample Preparation Workflow (Solid Phase Extraction)

Biological matrices require cleanup to remove proteins and phospholipids that cause ion suppression.

Caption: Optimized Solid Phase Extraction (SPE) workflow minimizing matrix effects for bioanalysis.

Analytical Logic & Troubleshooting

The "pH Switch" Strategy

The most common failure mode in hydantoin analysis is retention time shifting. This is almost always due to pH drift.

-

Mechanism: The pKa is ~8.5. If your mobile phase is pH 7.0 (neutral), you are close enough to the pKa that local pH changes (from the sample plug) can partially ionize the molecule.

-

Solution: Always buffer at least 2 pH units away from the pKa.

-

pH 3.0 (Acidic): Molecule is 100% Neutral -> Maximum Retention on C18. (Preferred).

-

pH 10.0 (Basic): Molecule is 100% Ionized -> Minimal Retention on C18 (Requires specialized columns like Waters XBridge BEH).

-

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Use a "base-deactivated" or "end-capped" column (e.g., Eclipse Plus). Increase buffer strength to 25 mM. |

| Low Sensitivity (MS) | Ion Suppression | Check the "Wash" step in SPE. Ensure phospholipids are removed. Switch to APCI source if ESI matrix effects are unmanageable. |

| Split Peaks | Sample solvent mismatch | If sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the analyte precipitates. Dilute sample with 50% water. |

Validation Framework (ICH Q2(R1))

To ensure regulatory compliance, the method must be validated against the following parameters:

-

Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

must be -

Accuracy (Recovery): Spike blank matrix at Low, Medium, and High QC levels. Acceptable range: 85-115% (Bioanalysis) or 98-102% (Pharma QC).

-

LOD/LOQ: Determine via Signal-to-Noise ratio.

-

LOD = S/N > 3.

-

LOQ = S/N > 10.

-

References

-

PubChem. 1-(4-Methylphenyl)imidazolidine-2,4-dione Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the structural analog/class entry for verification of physicochemical properties).

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

-

U.S. FDA. Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

-

SIELC Technologies. HPLC Analysis of Hydantoin and Derivatives. (Provides grounding for mobile phase selection in hydantoin analysis). Available at: [Link]

Sources

Application Note: Formulation of 1-(4-Methylphenyl)imidazolidine-2,4-dione for In Vivo Studies

[1]

Abstract & Scope

This technical guide provides validated protocols for the formulation of 1-(4-Methylphenyl)imidazolidine-2,4-dione (CAS: 69489-37-8), a lipophilic hydantoin derivative, for preclinical in vivo administration.[1] Due to the high crystallinity and low aqueous solubility (LogSw ≈ -2.18) of the hydantoin scaffold, standard saline preparations will result in precipitation, inconsistent dosing, and poor bioavailability.[1]

This document details three formulation strategies:

-

Standard Suspension (Oral Gavage - PO)

-

Co-solvent Solution (Intraperitoneal - IP / Intravenous - IV)

-

Cyclodextrin Complexation (High-dose IV/IP - Advanced)

Pre-Formulation Physicochemical Profile

Before initiating formulation, the compound's properties must be understood to predict behavior in biological fluids.[1]

| Property | Value (Approx.) | Implication for Formulation |

| Molecular Weight | 190.20 g/mol | Small molecule; rapid permeation likely if solubilized.[1] |

| LogP (Octanol/Water) | 1.3 – 1.5 | Moderately lipophilic. Requires wetting agents for suspensions. |

| pKa (Acidic) | ~8.3 (Imide NH) | Weak acid. Solubility increases significantly at pH > 10. |

| Aqueous Solubility | < 0.1 mg/mL | Critical: Insoluble in neutral buffer (PBS/Saline). |

| Physical State | Crystalline Solid | High lattice energy requires mechanical energy (sonication) to disperse. |

Scientific Rationale: The hydantoin ring contains an imide group (-CO-NH-CO-) which acts as a weak acid.[1] While alkaline pH (pH 10-12) can solubilize the drug (similar to Phenytoin sodium), such high pH is irritating and causes tissue necrosis in rodents.[1] Therefore, co-solvents and surfactants are the preferred approach for research applications.[1]

Vehicle Selection Strategy

Use the following decision matrix to select the appropriate vehicle based on your study endpoint and route of administration.

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and dose.

Detailed Protocols

Protocol A: Oral Suspension (Standard for PO)

Target: 1–50 mg/kg dosing via oral gavage. Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent settling, while Tween 80 wets the hydrophobic crystal surface to prevent clumping.[1]

Reagents:

Procedure:

-

Prepare Vehicle (0.5% MC / 0.1% Tween 80):

-

Heat 50 mL of sterile water to ~60°C.

-

Add 0.5 g Methylcellulose powder slowly while stirring to disperse.

-

Add 100 µL Tween 80.

-

Stir until cool (solution will clear as it cools).

-

-

Compound Preparation:

-

Weigh the required amount of 1-(4-Methylphenyl)imidazolidine-2,4-dione.[1]

-